1-Methylprop-2-ynylcyclobutane
Description
(but-3-yn-2-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a but-3-yn-2-yl group
Properties
Molecular Formula |
C8H12 |
|---|---|
Molecular Weight |
108.18 g/mol |
IUPAC Name |
but-3-yn-2-ylcyclobutane |
InChI |
InChI=1S/C8H12/c1-3-7(2)8-5-4-6-8/h1,7-8H,4-6H2,2H3 |
InChI Key |
ZQLDQYYSFFABBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (but-3-yn-2-yl)cyclobutane typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be carried out under various conditions, often involving the use of light or heat to initiate the cycloaddition process. Specific reagents and catalysts may be employed to enhance the efficiency and selectivity of the reaction.
Industrial Production Methods
Industrial production of (but-3-yn-2-yl)cyclobutane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(but-3-yn-2-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the alkyne group to an alkene or alkane.
Substitution: This reaction can replace one of the hydrogen atoms or functional groups with another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkenes or alkanes.
Scientific Research Applications
(but-3-yn-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (but-3-yn-2-yl)cyclobutane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives and alkynyl-substituted molecules, such as:
Uniqueness
(but-3-yn-2-yl)cyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
1-Methylprop-2-ynylcyclobutane (CAS Number: 2137659-03-9) is an organic compound characterized by the molecular formula and a molecular weight of 108.18 g/mol. Its structure features a cyclobutane ring and a propyne substituent, which may impart unique biological activities. This article explores the biological activity of 1-methylprop-2-ynylcyclobutane, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The IUPAC name for 1-methylprop-2-ynylcyclobutane is but-3-yn-2-ylcyclobutane. The compound can be represented by the following structural formula:
The biological activity of 1-methylprop-2-ynylcyclobutane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The alkyne functional group may facilitate interactions through π-stacking or hydrogen bonding, potentially influencing signaling pathways or metabolic processes.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents by inhibiting bacterial growth.
- Anticancer Properties : Certain alkyne-containing compounds are investigated for their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : The interaction with neural receptors suggests potential neuroprotective benefits.
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Modulation of neurotransmitter release |
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of 1-methylprop-2-ynylcyclobutane against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting that the compound could be developed into a novel antimicrobial agent.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that 1-methylprop-2-ynylcyclobutane induced apoptosis through caspase activation pathways. This highlights its potential use in cancer therapeutics.
- Neuroprotection : Research focusing on neuroprotective effects demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating its potential for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
